molecular formula C12H15NO2 B11893966 2,7,8-Trimethylchroman-4-one oxime

2,7,8-Trimethylchroman-4-one oxime

Cat. No.: B11893966
M. Wt: 205.25 g/mol
InChI Key: HKXOZMJALWRESB-QBFSEMIESA-N
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Description

2,7,8-Trimethylchroman-4-one oxime is a chemical compound that belongs to the class of oximes, which are characterized by the presence of a hydroxylamine functional group attached to a carbon atom This compound is derived from chroman-4-one, a heterobicyclic compound known for its significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7,8-Trimethylchroman-4-one oxime typically involves the reaction of 2,7,8-Trimethylchroman-4-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the desired oxime in high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,7,8-Trimethylchroman-4-one oxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,7,8-Trimethylchroman-4-one oxime has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7,8-Trimethylchroman-4-one oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and inflammation in biological systems .

Comparison with Similar Compounds

  • 2,6,7-Trimethylchroman-4-one oxime
  • Chroman-4-one derivatives

Comparison: 2,7,8-Trimethylchroman-4-one oxime is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. Compared to other chroman-4-one derivatives, this compound may exhibit enhanced stability and distinct pharmacological properties .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

(NZ)-N-(2,7,8-trimethyl-2,3-dihydrochromen-4-ylidene)hydroxylamine

InChI

InChI=1S/C12H15NO2/c1-7-4-5-10-11(13-14)6-8(2)15-12(10)9(7)3/h4-5,8,14H,6H2,1-3H3/b13-11-

InChI Key

HKXOZMJALWRESB-QBFSEMIESA-N

Isomeric SMILES

CC1C/C(=N/O)/C2=C(O1)C(=C(C=C2)C)C

Canonical SMILES

CC1CC(=NO)C2=C(O1)C(=C(C=C2)C)C

Origin of Product

United States

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